molecular formula C27H22F5NO4 B13383942 (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Cat. No.: B13383942
M. Wt: 519.5 g/mol
InChI Key: NTQJCLLWLHKJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-OPfp typically involves the reaction of Fmoc-protected leucine with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of Fmoc-Leu-OPfp follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Leu-OPfp primarily undergoes nucleophilic substitution reactions, where the pentafluorophenyl ester group is replaced by an amine group from another amino acid or peptide. This reaction is crucial in solid-phase peptide synthesis (SPPS) .

Common Reagents and Conditions:

Major Products: The major products of these reactions are peptides with the desired sequence, where Fmoc-Leu-OPfp has facilitated the coupling of leucine to the growing peptide chain .

Scientific Research Applications

Chemistry: Fmoc-Leu-OPfp is extensively used in the synthesis of peptides and proteins. Its high reactivity and stability make it an ideal reagent for SPPS .

Biology and Medicine: In biological research, peptides synthesized using Fmoc-Leu-OPfp are used to study protein-protein interactions, enzyme functions, and receptor binding. In medicine, these peptides can be used in the development of peptide-based drugs and vaccines .

Industry: In the industrial sector, Fmoc-Leu-OPfp is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals .

Mechanism of Action

Comparison with Similar Compounds

    Fmoc-Ile-OPfp: Similar to Fmoc-Leu-OPfp but with isoleucine instead of leucine.

    Fmoc-Pro-OPfp: Contains proline instead of leucine.

    Fmoc-Gly-OPfp: Contains glycine instead of leucine.

Uniqueness: Fmoc-Leu-OPfp is unique due to the presence of leucine, which imparts specific hydrophobic properties to the synthesized peptides. This can influence the folding and stability of the peptides, making Fmoc-Leu-OPfp particularly useful in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQJCLLWLHKJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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